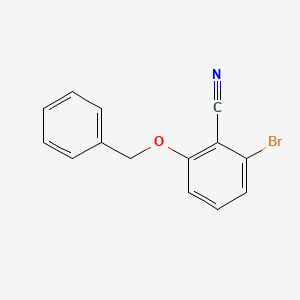

2-Benzyloxy-6-bromobenzonitrile

Übersicht

Beschreibung

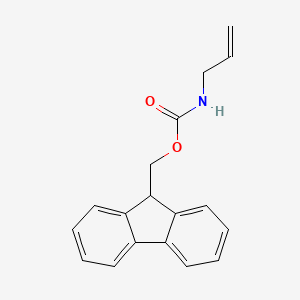

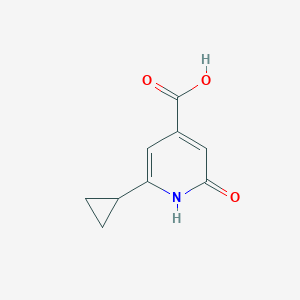

“2-Benzyloxy-6-bromobenzonitrile” is a chemical compound with the molecular formula C14H10BrNO . It is used for research and development purposes.

Synthesis Analysis

The synthesis of “this compound” involves bromination of 3-hydroxybenzonitrile which yields a mixture of 2-bromo-5-hydroxybenzonitrile and 2-bromo-3-hydroxybenzonitrile. This mixture is then alkylated with benzyl bromide to yield a mixture of the benzyloxy analogs, which are separated by column chromatography .Molecular Structure Analysis

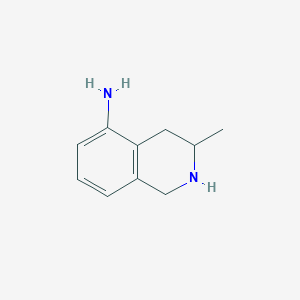

The molecular structure of “this compound” consists of 14 carbon atoms, 10 hydrogen atoms, 1 bromine atom, and 1 nitrogen atom . The average mass of the molecule is 288.139 Da and the monoisotopic mass is 286.994568 Da .Wissenschaftliche Forschungsanwendungen

Synthesis Applications

Nitrosation and Iron(III)-Catalyzed C-C Bond Cleavage : Chen et al. (2018) developed a method to prepare 2-aminobenzonitriles from 2-arylindoles, utilizing tert-butylnitrite-mediated nitrosation and sequential iron(III)-catalyzed C-C bond cleavage. This method emphasizes the capacity of 2-Benzyloxy-6-bromobenzonitrile derivatives for synthesizing benzoxazinones through intramolecular condensation, showcasing the compound's utility in generating bioactive molecules Chen et al., 2018.

Palladium-Catalyzed Arylation : Yin and Buchwald (2002) illustrated a general method for the intermolecular coupling of aryl halides and amides, using a Xantphos/Pd catalyst system. This research demonstrates the compound's role in forming C-N bonds, critical for pharmaceutical and material science applications Yin & Buchwald, 2002.

Microwave-Assisted Cyclization : Dao et al. (2018) reported the cyclization of aryl 2-bromobenzonitriles to form 6H-benzo[c]chromen-6-ones, highlighting a rapid and efficient synthetic route enabled by microwave irradiation. This underscores the importance of this compound in synthesizing cyclic compounds with potential pharmacological activities Dao et al., 2018.

Advanced Material and Chemical Research

Lithiation Reactions : Luliński and Zając (2008) explored the generation of lithiated benzonitriles from bromobenzonitriles, revealing the compound's utility in creating aryllithiums for further chemical transformations. This research contributes to the development of new materials and catalysts Luliński & Zając, 2008.

Halodeboronation Studies : Szumigala et al. (2004) developed a synthesis route for 2-bromo-3-fluorobenzonitrile, showcasing the application of this compound in halodeboronation reactions. This study provides insights into the manipulation of halogenated compounds, which are pivotal in pharmaceutical and agrochemical industries Szumigala et al., 2004.

Eigenschaften

IUPAC Name |

2-bromo-6-phenylmethoxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10BrNO/c15-13-7-4-8-14(12(13)9-16)17-10-11-5-2-1-3-6-11/h1-8H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBZNMDIDJAEKDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C(=CC=C2)Br)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-(3-Aminopropyl)-5,7-diazaspiro[3.4]octane-6,8-dione](/img/structure/B1379942.png)

![Methyl 2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetate](/img/structure/B1379945.png)

![[1-(4-aminophenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1379951.png)

![5-[2-(4-Fluorophenyl)ethenyl]-3-methyl-1,2-oxazol-4-amine](/img/structure/B1379956.png)